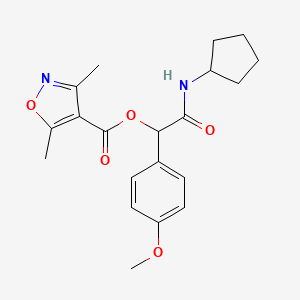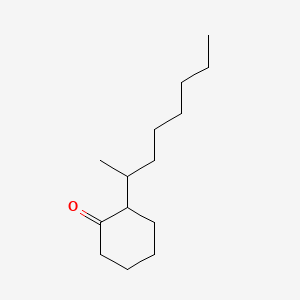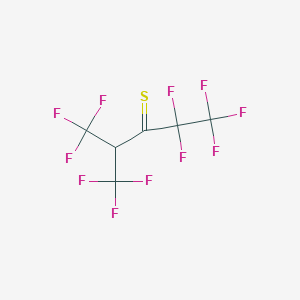
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione typically involves the fluorination of precursor compounds. One common method includes the reaction of hexafluoropropylene oxide with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully monitored to maintain safety and efficiency. The final product is purified through distillation and other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to thiol or sulfide derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with target molecules, influencing their chemical behavior and reactivity. The pathways involved include nucleophilic attack on the thione group and subsequent transformations.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 3-Pentanol, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)-, compd. with tetrahydrofuran (1:1)
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
Uniqueness
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione stands out due to its specific arrangement of fluorine atoms and the presence of a thione group. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
79272-22-3 |
|---|---|
Molecular Formula |
C6HF11S |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1,1,1,2,2,5,5,5-octafluoro-4-(trifluoromethyl)pentane-3-thione |
InChI |
InChI=1S/C6HF11S/c7-3(8,6(15,16)17)2(18)1(4(9,10)11)5(12,13)14/h1H |
InChI Key |
YLVHPIBXZVWJSH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=S)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


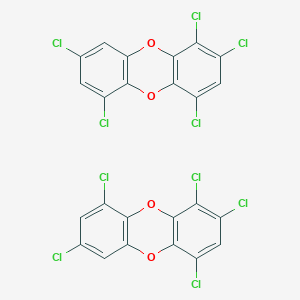
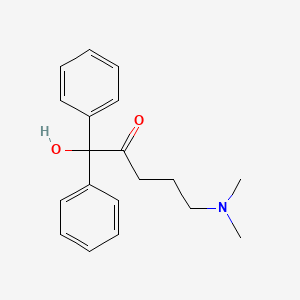
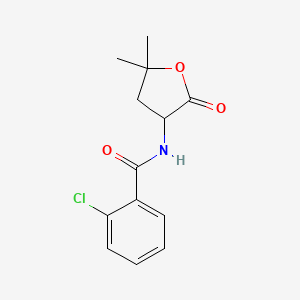
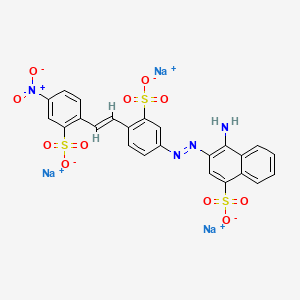
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
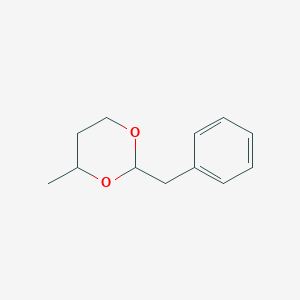
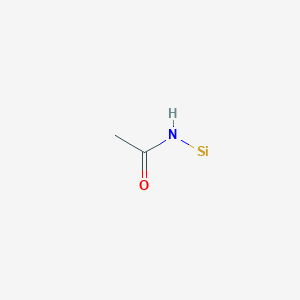
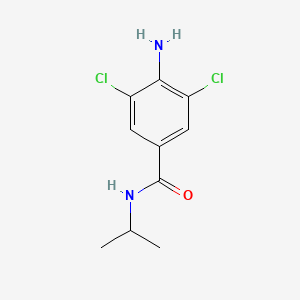

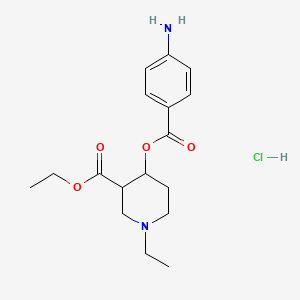
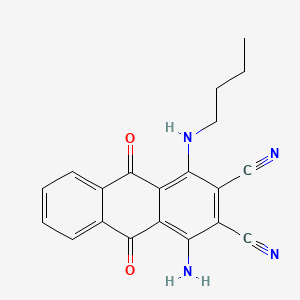
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
